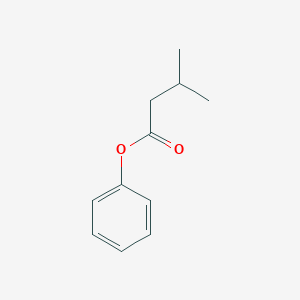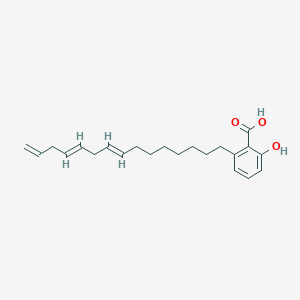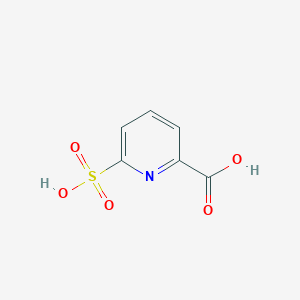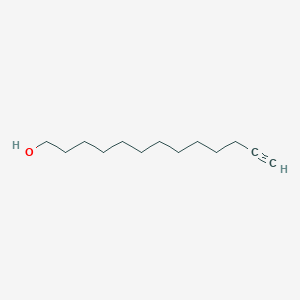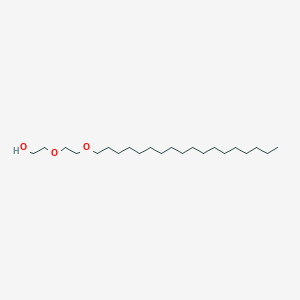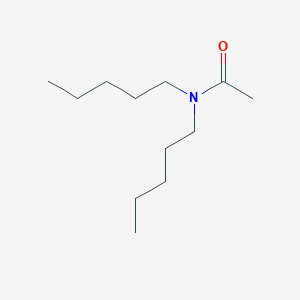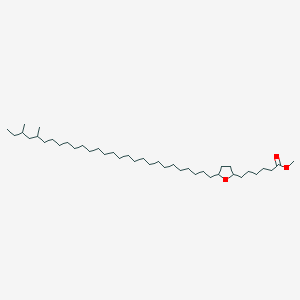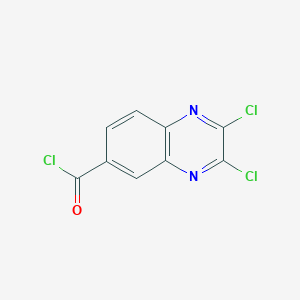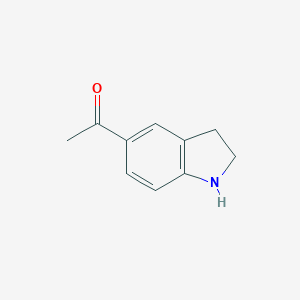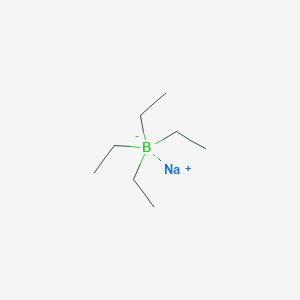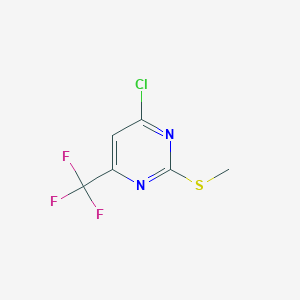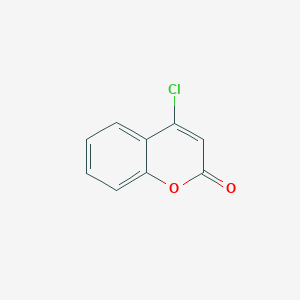
4-Chloro-2H-1-benzopyran-2-one
Vue d'ensemble
Description
4-Chloro-2H-1-benzopyran-2-one, also known as chromone, is a compound that serves as a backbone structure for various chemical syntheses, including those with potential anticancer properties. It is a versatile molecule that can be modified to create a wide range of derivatives with different biological activities and physical properties.
Synthesis Analysis
The synthesis of derivatives related to 4-Chloro-2H-1-benzopyran-2-one involves multiple steps, including reactions with different reagents to introduce various functional groups. For instance, the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones leads to the formation of dihydropyrazolo[3,4-b][1,4]diazepines, which are structurally related to chromones . Additionally, 1-benzopyran-4(4H)-one derivatives have been used as activated alkenes in the Baylis-Hillman reaction to synthesize indolizine-fused-chromones . Furthermore, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of the dopamine D3 receptor selective agonist PD128907, involves a multi-step process starting from p-hydroxyanisole .
Molecular Structure Analysis
The molecular structure of chromone derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray crystallography. For example, the structure of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines was confirmed using these methods . Similarly, the crystal structure of 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one was determined by X-ray crystallography, revealing a boat conformation of the pyran ring and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Chromone derivatives undergo various chemical reactions that lead to the formation of complex structures with potential biological activities. The Baylis-Hillman reaction is one such example where 1-benzopyran-4(4H)-one derivatives act as novel activated alkenes to couple with heteroaromatic-aldehydes, leading to the formation of indolizine-fused-chromones . The reactivity of these compounds can be further explored to synthesize a wide range of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For instance, the quantitative structure–cytotoxicity relationship of pyrano[4,3-b]chromones was studied, revealing that certain derivatives exhibit high tumor-specificity and cytotoxicity against human oral squamous cell carcinoma cell lines without inducing apoptosis . The study of these properties is crucial for the design of new anticancer drugs. Additionally, the synthesis and characterization of compounds like 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one provide insights into the molecular geometry, vibrational wave numbers, and frontier molecular orbitals, which are essential for understanding the reactivity and stability of these molecules .
Applications De Recherche Scientifique
Anticancer Potential : 4H-1-Benzopyran-4-one derivatives show promise as potent anticancer drugs. Pyrano[4,3-b]chromones, a category of these derivatives, have demonstrated cytotoxicity against oral squamous cell carcinoma cell lines, indicating potential for developing new anticancer drugs (Nagai et al., 2018).
Antimicrobial Activity : Derivatives of benzopyran-2-one, such as those synthesized via condensation of 4-Chloro-2H-1-benzopyran-2-one, have shown significant antimicrobial activity. This includes activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella (Hoti et al., 2014).
Synthetic Methodologies : Research has focused on developing novel synthetic methodologies involving 4-Chloro-2H-1-benzopyran-2-one. For instance, a study demonstrated the synthesis of a [6,6]pyranothiopyran ring system by sequential Claisen rearrangement and regioselective cyclization, using 4-Chloro-2H-1-benzopyran-2-one derivatives (Majumdar et al., 2002).
Electrochemical Applications : The electrochemical reduction of compounds like 4-chloro-3-formyl-2H(1)-benzopyran has been studied, revealing insights into the hydrogenolysis of various bonds, which has implications for understanding chemical reactions in ethanolic solutions (Saiganesh et al., 1989).
Catalytic Applications : The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility as a catalyst in organic synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a derivative, has been applied as a catalyst in the synthesis of 4H-pyran and related derivatives (Khazaei et al., 2015).
Fluorescent Probes : Flavonols, which include 4H-1-benzopyran-4-one derivatives, have been developed into small-molecule fluorescent probes for diverse sensing applications. These probes are valuable for detecting various biological and environmental factors (Qin et al., 2021).
Safety And Hazards
Orientations Futures
Due to problems such as cytotoxicity and drug resistance, many investigations are being conducted to discover and develop effective anticancer drugs. Determination of important structural features around the coumarin core may help researchers to design and develop new analogues with a strong anticancer effect and reduce the potential side effects of existing therapeutics .
Propriétés
IUPAC Name |
4-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYJFRSDLEQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170457 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2h-chromen-2-one | |
CAS RN |
17831-88-8 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17831-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



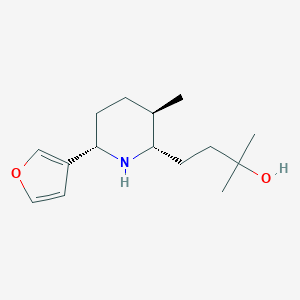
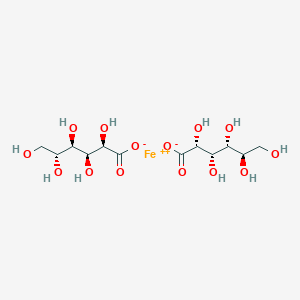
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
